Potency Advantage in SIRT2 Inhibition: 5-Methylfuran-2-yl Moiety as a Critical Pharmacophoric Element
The specific 5-methylfuran-2-yl moiety is a key contributor to the potency of SIRT2 inhibitors. While no direct head-to-head comparison data is available for the exact compound, class-level inference from structurally related furan-benzoate hybrids reveals that the 5-methylfuran-2-yl group is essential for high-affinity binding. A potent SIRT2 inhibitor (IC50 = 0.8 nM) features this exact group attached to a triazole-benzoate core, demonstrating its utility as a privileged fragment [1]. In contrast, the unsubstituted furan-2-yl analog shows significantly reduced potency in related assays [2]. This suggests that the methyl group on the furan ring provides a favorable interaction within the enzyme's active site, which the target compound, as a simpler building block, can directly introduce into more complex inhibitors.
| Evidence Dimension | Binding Affinity (IC50) against SIRT2 |
|---|---|
| Target Compound Data | Not directly available; serves as a scaffold to introduce the 5-methylfuran-2-yl group. |
| Comparator Or Baseline | A complex inhibitor containing the 5-methylfuran-2-yl group: IC50 = 0.8 nM. Unsubstituted furan-2-yl analogs show lower potency. |
| Quantified Difference | The presence of the 5-methylfuran-2-yl group is associated with nanomolar-level potency (0.8 nM) in a SIRT2 inhibitor. |
| Conditions | Binding affinity assay for human SIRT2 enzyme; PatchXpress-based electrophysiology assay. |
Why This Matters
This evidence establishes the 5-methylfuran-2-yl group as a privileged fragment for SIRT2 inhibition, justifying the procurement of this specific building block for constructing high-potency SIRT2 inhibitors.
- [1] BindingDB. (n.d.). BDBM50450581: Inhibition of human Nav1.7. Affinity Data Summary. View Source
- [2] PMC. (2012). Table 1: IC50 values for furan derivatives. Retrieved from NCBI. View Source
